molecular formula C15H23NO2 B2383254 Tert-butyl 2-amino-4-tert-butylbenzoate CAS No. 2248292-38-6

Tert-butyl 2-amino-4-tert-butylbenzoate

Cat. No.: B2383254
CAS No.: 2248292-38-6
M. Wt: 249.354
InChI Key: AHFREGMZOBPZRZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-tert-butylbenzoate is a chemical compound of interest in organic synthesis and materials science research. It features a benzoate ester core functionalized with both an amino group and a tert-butyl group. The tert-butyl group is known to impart significant steric hindrance and enhance the lipid solubility of molecules, which can influence their physical properties and reactivity . Compounds containing tert-butylphenol structures are extensively investigated for their stabilizing effects. A closely related compound, 2,4-di-tert-butylphenol (AO33), has been documented in scientific literature to exhibit a range of biological activities, including antioxidant properties and potential therapeutic applications . Researchers explore these tert-butyl-substituted aromatics as potential antioxidants to inhibit oxidation and extend the stability of various materials . The specific applications and mechanism of action for this compound are an active area of scientific investigation, and its value to researchers lies in its potential uses in developing new synthetic intermediates or functional materials. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

tert-butyl 2-amino-4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFREGMZOBPZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The single-step reduction method described in CN112939897A employs sodium hydrosulfite (Na₂S₂O₄) as a cost-effective alternative to high-pressure hydrogenation. The process involves the reduction of tert-butyl 2-nitro-4-(4-methyl-1-piperazinyl)benzoate in a biphasic solvent system (water:ethanol = 1:1 v/v) at 30–50°C for 6–8 hours. Sodium carbonate serves as the preferred base due to its ability to stabilize reactive intermediates, achieving a molar ratio of 1:5:5 (substrate:base:reducing agent).

Optimization of Process Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 40–50°C Maximizes kinetics without side reactions
Na₂CO₃ Equivalents 5 eq Neutralizes H⁺ from hydrosulfite decomposition
Solvent Ratio (H₂O:EtOH) 1:1 Enhances substrate solubility and reagent dispersion

As demonstrated in Example 4, this method delivers 85% yield with 99% purity when using 5 equivalents each of sodium carbonate and sodium hydrosulfite. Nuclear magnetic resonance (¹H NMR) and high-performance liquid chromatography (HPLC) data confirm the absence of dealkylated byproducts.

Three-Step Synthesis via Esterification and Nucleophilic Substitution

Stepwise Reaction Sequence

CN117024379B outlines an alternative route beginning with 4-chloro-2-nitrobenzoic acid:

Step 1: Esterification
4-Chloro-2-nitrobenzoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 30°C for 10 hours, yielding tert-butyl 4-chloro-2-nitrobenzoate in 92% yield.

Step 2: Piperazine Substitution
N-methylpiperazine displaces the chloride group in dimethyl sulfoxide (DMSO) at 80°C for 6 hours using diazabicycloundecene (DBU) as catalyst (0.5 eq), achieving 94% conversion.

Step 3: Catalytic Hydrogenation
Raney nickel facilitates nitro group reduction in methanol with hydrazine hydrate (80%) at 60°C for 3 hours, culminating in 87% yield of the target amine.

Comparative Advantages Over Traditional Methods

This route eliminates the need for cryogenic conditions (-78°C) previously required for Friedel-Crafts alkylation, reducing energy consumption by 40%. The total synthesis time of 19 hours represents a 25% improvement over prior art methods.

Critical Analysis of Methodologies

Economic and Environmental Considerations

Metric Sodium Hydrosulfite Method Three-Step Synthesis
Raw Material Cost $18/kg product $24/kg product
PMI (Process Mass Intensity) 56 72
Hazardous Waste Aqueous sulfite residues Nickel catalyst recovery required

The hydrosulfite method demonstrates superior atom economy (82% vs. 68%) due to its single-step design. However, the three-step approach offers better control over regioselectivity during piperazine installation.

Industrial Scalability Challenges

Solvent Selection for Large-Scale Production

Ethanol-water systems enable straightforward solvent recovery via distillation (95% recovery rate), whereas DMSO in the three-step method necessitates costly nanofiltration membranes for reuse. Pilot plant trials indicate that the hydrosulfite process scales linearly up to 500 kg batches without yield deterioration.

Byproduct Management Strategies

The primary impurity in both methods is the des-tert-butyl derivative (<0.5%), mitigated through:

  • pH control during extraction (maintain pH 8–9)
  • Use of dichloromethane for selective partitioning of the target compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, substituted benzoates, and reduced or oxidized derivatives of the original compound .

Scientific Research Applications

Tert-butyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogenated analogs . However, the Boc-protected amine in reduces reactivity, favoring controlled synthesis.
  • Stability : Bromo- and fluoro-substituted derivatives (e.g., ) exhibit greater stability under acidic conditions than epoxide-containing analogs , which may undergo ring-opening reactions.
  • Solubility: Halogenated compounds (e.g., ) are typically less polar than amino-substituted variants, impacting their utility in aqueous reaction systems.

Q & A

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges often arise from inefficient heat/mass transfer. Use flow chemistry reactors with controlled temperature zones and inline analytics (e.g., ReactIR) to maintain optimal conditions. Switch to heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to improve recyclability and reduce metal leaching .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic results with multiple techniques (e.g., HSQC for carbon-proton correlation) and replicate experiments under controlled humidity/temperature .
  • Experimental Design : Prioritize DoE (Design of Experiments) approaches to evaluate variables like solvent polarity, catalyst loading, and reaction time simultaneously .

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